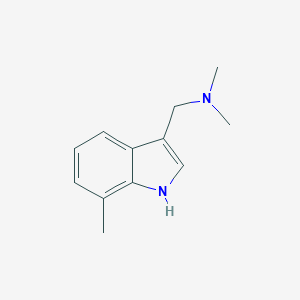

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 7-Methylgramine are currently unknown . It is a research chemical and speciality chemical with high quality and purity . It is used in the synthesis of many complex compounds and serves as a useful intermediate .

Biochemical Pathways

It is a versatile building block in the synthesis of complex compounds, suggesting it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 7-Methylgramine’s action are currently unknown .

Biological Activity

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications based on available research findings.

Chemical Structure and Properties

The compound's structure features a dimethylamino group attached to a 7-methylindole moiety, which is pivotal for its biological activity. Its molecular formula is C12H16N2 with a molecular weight of approximately 188.27 g/mol. The presence of the indole ring is significant as it is often associated with various pharmacological properties.

This compound primarily functions as a methylating agent , influencing numerous biochemical pathways. Its ability to methylate nucleic acids and proteins can alter gene expression and protein function, which is crucial in cellular signaling and metabolic processes .

Enzyme Interactions

This compound has been shown to interact with several enzymes, including:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can lead to enhanced immune responses by preventing the breakdown of tryptophan, which is essential for T-cell function and proliferation.

- Methyltransferases : These enzymes facilitate the transfer of methyl groups to various substrates, impacting gene regulation and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against these cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also displayed notable antibacterial properties against gram-positive bacteria. Studies report minimal inhibitory concentrations (MIC) in the range of 50–100 µM against strains like Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Properties

IUPAC Name |

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCVAFRQMGNEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160084 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13712-78-2 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.